2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
CAS No. |
900449-76-5 |
|---|---|
Molecular Formula |
C13H10N2O2S |
Molecular Weight |
258.3 |
IUPAC Name |
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10N2O2S/c16-6-10-14-12(17)11-9(7-18-13(11)15-10)8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H,14,15,17) |
InChI Key |
LIOOSSKXGJFYIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CO |
solubility |
soluble |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or other hydroxymethylating agents under controlled conditions.
Phenyl Substitution: The phenyl group can be introduced via palladium-catalyzed cross-coupling reactions or other suitable aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thieno[2,3-d]pyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with anticancer, antiviral, or antimicrobial activities.
Biological Studies: Investigation of its interactions with biological targets such as enzymes or receptors.
Chemical Biology: Use as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical properties of thieno[2,3-d]pyrimidin-4-one derivatives are heavily influenced by substituents at positions 2, 3, and 5. Below is a comparative analysis:
Biological Activity
2-(Hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[2,3-d]pyrimidine core and is being investigated for its applications in treating various diseases, particularly cancer, due to its ability to inhibit key enzymes and induce apoptosis in cancer cells.
- Molecular Formula : C13H10N2O2S
- Molecular Weight : 258.3 g/mol
- CAS Number : 900449-76-5
- IUPAC Name : 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
- Solubility : Soluble in organic solvents
The biological activity of 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one primarily involves:
-
Enzyme Inhibition : This compound acts as an inhibitor of several critical enzymes, including:
- Dihydrofolate Reductase (DHFR) : Essential for DNA synthesis and repair.
- cAMP-phosphodiesterase : Involved in regulating cellular signaling pathways.
-
Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by:
- Inhibiting protein kinases that are crucial for cell survival.
- Interfering with DNA synthesis, leading to cell death.
Anticancer Activity
Research indicates that 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation levels.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.20 | Caspase activation |
| A549 (Lung Cancer) | 1.85 | DNA synthesis inhibition |
Antiviral and Antimicrobial Properties
In addition to its anticancer effects, this compound has shown potential antiviral and antimicrobial activities. It has been evaluated for its ability to inhibit viral replication and bacterial growth, making it a candidate for further development as an antimicrobial agent.
Case Studies
-
Study on Apoptosis Induction :
- A study evaluated the effect of the compound on MCF-7 cells, revealing that it significantly increased caspase-3 levels (543.50 ± 4 pg/mL) compared to untreated controls (64.00 ± 5 pg/mL), indicating strong pro-apoptotic activity.
-
Enzyme Inhibition Profile :
- The compound was tested against DHFR, showing a potent inhibitory effect with an IC50 value of approximately 0.5 µM, underscoring its potential as a therapeutic agent targeting folate metabolism in cancer cells.
Comparison with Related Compounds
The unique structure of 2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one distinguishes it from other thieno[2,3-d]pyrimidine derivatives. Comparative studies have shown that while other derivatives exhibit similar enzyme inhibition profiles, the hydroxymethyl substitution enhances its solubility and bioavailability.
| Compound | DHFR IC50 (µM) | Caspase Activation |
|---|---|---|
| Compound A | 1.0 | Moderate |
| Compound B | 0.8 | Low |
| 2-(Hydroxymethyl)-5-phenyl... | 0.5 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
